Episyringaresinol

Description

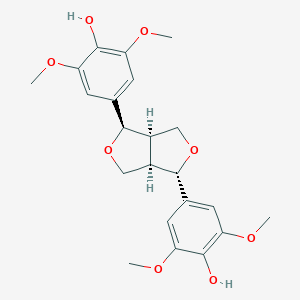

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314744 | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21453-71-4 | |

| Record name | (+)-Episyringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Ecological Context of Episyringaresinol

Natural Sources and Plant Families

Episyringaresinol is a lignan (B3055560), a class of polyphenolic compounds, found across a diverse range of plant families. Its presence has been documented in at least 12 plant families, with significant concentrations observed in the Annonaceae, Araliaceae, and Berberidaceae families.

Distribution across Plant Tissues and Organs

This compound is not uniformly distributed throughout the plant. Its localization varies depending on the species. For instance, in Eleutherococcus senticosus, it is concentrated in the roots. In Commiphora myrrha, it is found in the gum resin. ekb.egekb.eg The leaves and stems of the halophyte Salicornia europaea contain this compound. tandfonline.com In Persea japonica, it has been isolated from the xylem, while in Persea caerulea it is found in the leaves. acs.orgresearchgate.net For Phyllanthus urinaria, the compound has been extracted from the entire plant. frontiersin.orgnih.gov In Synsepalum dulcificum, it is present in the stem and root. ms-editions.cl Furofuran lignans (B1203133), the class of compounds to which this compound belongs, have been found in all parts of plants, including roots, stems, leaves, bark, and seeds. ekb.eg

Ecological Roles and Environmental Factors Influencing Biosynthesis

Role in Plant Defense and Adaptation

Lignans, including this compound, are secondary metabolites that play a crucial role in plant defense mechanisms. nih.gov The furofuran lignan structure is believed to have evolved as a chemical defense against herbivores and pathogens. These compounds are integral to a plant's ability to tolerate both biotic and abiotic stresses. researchgate.net Plant regeneration after wounding, which can be caused by herbivores or mechanical damage, often involves the activation of defense responses against pathogens. nih.gov Conifer trees, for example, exude oleoresin containing various compounds upon damage to protect against dehydration and microbial attack. researchgate.net The production of such defensive compounds is a key aspect of plant adaptation and survival in challenging environments. nih.gov

Influence of Environmental Stressors on this compound Accumulation

The biosynthesis and accumulation of secondary metabolites like this compound can be significantly influenced by environmental stressors. Halophytes, plants that thrive in saline environments, are a notable example. To survive in high-salt conditions, these plants have developed various tolerance mechanisms, including the production of specific phytochemicals. tandfonline.com The harsh conditions of their habitats, such as high salinity, induce the production of various bioactive compounds. tandfonline.com For instance, in the halophyte Salicornia europaea, the presence of this compound is a result of the plant's adaptation to environmental stress, including high salinity. tandfonline.com The production of such compounds may help the plant resist environmental stresses like temperature changes and drought. researchgate.net Long-term environmental stresses can lead to the activation of cytoprotective genes and the production of secondary metabolites involved in defense. researchgate.net

Presence in Environmental and Industrial Contexts

This compound has been identified in various environmental contexts, primarily through its presence in plants adapted to specific ecosystems. For example, its occurrence in Salicornia europaea places it within coastal salt marsh and saline desert environments. tandfonline.com In an industrial context, plants containing this compound are utilized for various purposes. Eleutherococcus senticosus is well-known in the herbal supplement industry. examine.com Synsepalum dulcificum is used in the food and pharmaceutical industries. nih.gov The presence of this compound and related lignans in tea (Camellia sinensis) also highlights its relevance in the beverage industry.

Occurrence in Plant-Derived Products and Byproducts

This compound is a naturally occurring furofuran lignan, a class of polyphenolic compounds widely distributed throughout the plant kingdom. biosynth.com It is biosynthesized in the plant cell wall via the oxidative coupling of monolignols. biosynth.com Research has identified its presence in numerous plant species, where it can be found in various parts such as the roots, stems, leaves, seeds, and bark. frontiersin.org

The compound has been isolated from the roots of Siberian ginseng (Eleutherococcus senticosus) and the seeds of the cherimoya fruit (Annona cherimola). nih.gov It is also present in the stems and leaves of Heavenly Bamboo (Nandina domestica) and in plants like Alhagi sparsifolia, Selaginella doederleinii, Pseuderanthemum carruthersii, Kalimeris indica, and Sapium discolor. frontiersin.orgnih.govbiocrick.commedchemexpress.com Furthermore, this compound is found in common food sources like flaxseed and sesame. biosynth.com Its glucosylated form, (+)-7-epi-Syringaresinol 4'-glucoside, has been detected in various types of tea (Camellia sinensis), including black, green, and red tea. hmdb.ca In the black wax gourd (Cucurbita pepo), the glucoside form of this compound is significantly more abundant in the peel compared to the pulp and seeds. nih.gov

As a component of lignin (B12514952), particularly in hardwoods, this compound is also found in plant byproducts. acs.org For instance, studies involving the acidolysis of birch wood have successfully isolated this compound. scribd.com

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part |

|---|---|---|

| Nandina domestica | Berberidaceae | Stems, Leaves, Bark frontiersin.org |

| Eleutherococcus senticosus | Araliaceae | Roots |

| Annona cherimola | Annonaceae | Seeds nih.gov |

| Camellia sinensis (Tea) | Theaceae | Leaves (as glucoside) hmdb.ca |

| Cucurbita pepo (Black Wax Gourd) | Cucurbitaceae | Peel (as glucoside) nih.gov |

| Pseuderanthemum carruthersii | Acanthaceae | Root biocrick.com |

| Kalimeris indica | Asteraceae | Herbs biocrick.com |

| Sapium discolor | Euphorbiaceae | Not specified medchemexpress.com |

| Birch (Betula sp.) | Betulaceae | Wood scribd.com |

Detection in Industrial Effluent Streams (e.g., wood pulping)

This compound has been identified as a constituent of industrial waste, particularly in the effluent from wood pulping mills. researchgate.net Studies have confirmed its presence in the effluent of facilities that use an acid sulphite pulping process with hardwood feedstock, such as acacia and eucalyptus. researchgate.netajol.inforesearchgate.net

Research conducted at the Sappi Saiccor dissolving pulp mill identified this compound, along with its isomer meso-syringaresinol, as major components in both the calcium and magnesium effluent streams. researchgate.netresearchgate.netresearchgate.net In one analysis, the combined concentration of this isomeric mixture was determined to be 0.400 g/L. researchgate.net The compound is considered a lignin-type precursor or a breakdown product resulting from the pulping process, which aims to separate cellulose (B213188) from lignin. researchgate.netjournals.co.za Advanced analytical techniques, such as two-dimensional nuclear magnetic resonance (2D NMR), have been employed to differentiate between the complex stereoisomers of this compound and meso-syringaresinol in pulp mill effluent samples. scholaris.ca The presence of these compounds in effluent has prompted research into their potential for transformation into value-added products, such as the commercially valuable compounds vanillin (B372448) and syringaldehyde, through chemical oxidation processes. ajol.inforesearchgate.net

Table 2: Detection of this compound in Pulp Mill Effluent

| Industrial Source | Pulping Process | Feedstock | Key Findings |

|---|---|---|---|

| Sappi Saiccor Pulp Mill | Acid Sulphite | Hardwoods (Acacia, Eucalyptus) | Detected as a mixture with meso-syringaresinol in calcium and magnesium effluent streams. researchgate.netresearchgate.netresearchgate.net |

| Chemical Cellulose Pulp Mill | Not specified | Not specified | 2D NMR techniques were used to distinguish this compound from its isomer in the effluent. scholaris.ca |

Biosynthesis and Biotransformation of Episyringaresinol

Monolignol Precursors and Oxidative Coupling Mechanisms in Lignan (B3055560) Biosynthesis

Lignan biosynthesis begins with monolignols, which are synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. nih.gov This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce p-coumaryl, coniferyl, and sinapyl alcohols. nih.govresearchgate.net These monolignols are the primary building blocks for both lignin (B12514952) and lignans (B1203133). acs.orgusda.gov

The formation of lignans from monolignols occurs through oxidative coupling, a process catalyzed by enzymes like laccases and peroxidases. helsinki.firesearchgate.net These enzymes generate phenoxy radicals from the monolignol precursors. helsinki.fi The subsequent coupling of these radicals is a key step that can result in various linkage types, with the 8-8' linkage being characteristic of many lignans, including the furofuran class to which episyringaresinol belongs. researchgate.net While lignin polymerization is often considered a random process, lignan biosynthesis can be highly specific, with dirigent proteins guiding the stereoselective coupling of monolignol radicals to form specific isomers. researchgate.net

Enzymatic Pathways and Key Enzymes Involved in Syringaresinol (B1662434) and this compound Formation

The biosynthesis of syringaresinol, the direct precursor to this compound, involves the oxidative dimerization of two sinapyl alcohol molecules. This reaction is mediated by enzymes such as laccases and peroxidases. helsinki.fi The resulting syringaresinol has a specific stereochemistry.

The formation of this compound from syringaresinol is an isomerization reaction. mdpi.comresearchgate.netscispace.com While the precise enzymatic control of this specific isomerization in vivo is not fully elucidated, it is understood that the stereochemistry of lignans is determined by specific enzymatic activities that can vary between plant species, leading to the production of different enantiomers and diastereomers. kyoto-u.ac.jp

Isomerization Pathways and Stereochemical Transformations (e.g., Syringaresinol to this compound)

This compound is a diastereomer of syringaresinol. The transformation from syringaresinol to this compound involves a change in the stereochemistry at one of the chiral centers in the furofuran ring. This isomerization can occur under certain conditions, such as acidolysis, which has been demonstrated in laboratory settings. mdpi.comresearchgate.netscispace.comscispace.comkyoto-u.ac.jp In these studies, treatment of syringaresinol with acid led to the formation of a mixture including this compound. mdpi.comscispace.com

The stereochemistry of lignans is a critical aspect of their biological function and is influenced by the specific biosynthetic enzymes present in a particular plant. kyoto-u.ac.jp The existence of different stereoisomers like syringaresinol and this compound highlights the stereochemical diversity found in natural lignan populations. kyoto-u.ac.jpresearchgate.net It is proposed that different stereochemical mechanisms operate in various plants, accounting for the diverse range of lignan structures observed in nature. kyoto-u.ac.jp

Glycosylation and Other Derivatization Pathways of this compound

Once formed, this compound can undergo further modifications, most notably glycosylation. This process involves the attachment of a sugar moiety, typically a glucose molecule, to one of the hydroxyl groups of the this compound structure. A common derivative is this compound 4'-O-β-D-glucopyranoside, which has been identified in several plant species. mdpi.comyourwell.nlmdpi.com

Glycosylation is a common modification of secondary metabolites in plants and is thought to play a role in their storage, transport, and detoxification. researchgate.netmedchemexpress.com The addition of a sugar group increases the water solubility of the compound, which can affect its localization within the cell and its interaction with other molecules. Other potential derivatizations could include further hydroxylations or methylations, though glycosides are the most frequently reported derivatives of this compound.

In Planta Metabolic Fate and Turnover Mechanisms

The metabolic fate and turnover of this compound in plants are complex and not fully understood. As a lignan, it is part of the broader phenylpropanoid metabolism, which is a dynamic system with compounds being continuously synthesized and degraded. nih.gov

Lignans, including this compound and its glycosides, are likely stored in the vacuole or other cellular compartments. researchgate.net They may also be incorporated into the cell wall or transported to other parts of the plant. The turnover of these compounds is regulated by a variety of factors, including developmental stage, environmental stresses, and pathogen attack, as lignans are known to play roles in plant defense. frontiersin.org The degradation pathways for this compound in planta have not been specifically detailed, but would likely involve enzymatic processes that break down the furofuran ring structure and further metabolize the resulting phenolic components.

Isolation, Purification, and Advanced Analytical Characterization of Episyringaresinol

Advanced Extraction Methodologies from Biological Matrices

The initial step in isolating episyringaresinol involves its extraction from the source material, typically plant tissues. The choice of extraction method significantly influences the yield and purity of the final product.

Solvent-Based Extraction:

Conventional solvent extraction remains a widely used method for obtaining bioactive compounds from plant materials. Techniques such as maceration, percolation, Soxhlet extraction, and reflux extraction are commonly employed. These methods involve the use of organic solvents or water to dissolve the target phytochemicals. The selection of the solvent is crucial and is based on the polarity of the target compound. For this compound, a phenolic compound, polar solvents like ethanol and methanol are often effective.

Maceration: A simple technique involving soaking the plant material in a solvent for a specific period.

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.

Reflux Extraction: This method has been shown to be more effective than decoction in some studies, yielding higher amounts of bioactive constituents.

Non-Conventional Extraction Techniques:

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several non-conventional techniques have been developed. These "green" processes are often more efficient and environmentally friendly.

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method can reduce extraction time and solvent usage.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Supercritical Fluid Extraction (SFE): Uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent. While CO2 is non-polar, its polarity can be modified by adding co-solvents, making it suitable for a wider range of compounds.

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which can enhance extraction efficiency and reduce solvent consumption.

Enzyme-Assisted Extraction (EAE): Involves the use of enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.

Table 1: Comparison of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent-Based | |||

| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Higher efficiency than maceration. | Can degrade thermolabile compounds. |

| Non-Conventional | |||

| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to disrupt cell walls. | Reduced time and solvent use. | Requires specialized equipment. |

| Microwave-Assisted (MAE) | Heats solvent and sample with microwaves. | Fast, efficient. | Potential for localized overheating. |

| Supercritical Fluid (SFE) | Uses supercritical fluids (e.g., CO2) as solvents. | Environmentally friendly, high selectivity. | High initial equipment cost. |

To maximize the yield and purity of this compound, the optimization of extraction parameters is essential. Key parameters that are often fine-tuned include the choice of solvent, extraction temperature, and extraction time.

Solvent Type and Composition: The polarity of the solvent significantly impacts extraction efficiency. For phenolic compounds like this compound, polar solvents such as ethanol, methanol, and their aqueous mixtures are commonly used. The optimal solvent composition often involves a specific ratio of organic solvent to water.

Temperature: Increasing the extraction temperature can enhance the solubility of the target compound and the diffusion rate of the solvent. However, excessively high temperatures can lead to the degradation of thermolabile compounds.

Time: The duration of the extraction process also plays a crucial role. While longer extraction times can lead to higher yields, they can also increase the co-extraction of undesirable compounds and risk degradation of the target molecule.

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume is another important parameter to optimize.

Response Surface Methodology (RSM) is a statistical tool that can be employed to optimize these parameters simultaneously, leading to the most efficient extraction conditions.

Table 2: Key Parameters for Optimizing this compound Extraction

| Parameter | Influence on Extraction | Considerations |

|---|---|---|

| Solvent Type | Affects the solubility of this compound. | Polarity should match the target compound. Ethanol and methanol are common choices. |

| Temperature | Higher temperatures can increase yield. | Risk of thermal degradation of this compound. |

| Time | Longer duration can increase extraction. | Can also increase impurities and degradation. |

| Solid-to-Liquid Ratio | Influences the concentration gradient for diffusion. | Needs to be optimized for efficiency and solvent economy. |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture.

Column chromatography is a fundamental technique for the preparative separation of natural products.

Silica Gel Chromatography: A widely used normal-phase chromatography technique where separation is based on polarity.

Octadecylsilane (ODS) Chromatography: A form of reversed-phase chromatography that separates compounds based on their hydrophobicity.

Sephadex LH-20 Chromatography: This is a versatile size-exclusion chromatography medium that can also exhibit partition and adsorption effects. It is particularly effective for the purification of phenolic compounds, including flavonoids and lignans (B1203133). The dual hydrophilic and lipophilic nature of Sephadex LH-20 allows for unique selectivity. It can be used with a variety of aqueous and organic solvents.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound.

Analytical HPLC: Used to assess the purity of fractions obtained from other chromatographic steps and to guide the purification process. A well-developed HPLC method can provide a detailed fingerprint of the extract.

Preparative HPLC: Employed for the final purification of this compound to a high degree of purity. Reversed-phase HPLC is a commonly used mode for this purpose.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. It is a versatile and cost-effective method for the separation and purification of natural products.

HSCCC operates by partitioning solutes between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for successful separation. This technique has been successfully applied to the separation of various phenolic compounds and isomers.

Table 3: Chromatographic Techniques for this compound Purification

| Technique | Separation Principle | Application in this compound Purification |

|---|---|---|

| Silica Gel Chromatography | Adsorption based on polarity. | Initial fractionation of the crude extract. |

| ODS Chromatography | Partition based on hydrophobicity. | Further purification of fractions from normal-phase chromatography. |

| Sephadex LH-20 | Size-exclusion and partition. | Effective for purifying phenolic compounds. |

| HPLC | High-resolution separation. | Purity analysis and final purification. |

| HSCCC | Liquid-liquid partition. | Preparative separation without solid support. |

Spectroscopic and Spectrometric Elucidation of this compound Structure

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for the structural elucidation of this compound. It provides a highly accurate measurement of the compound's mass, which is crucial for determining its elemental composition. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing thermally labile molecules like this compound nih.gov.

In HR-ESI-MS analysis, the high resolving power allows for the differentiation of compounds with very similar nominal masses. For this compound, this technique can confirm its molecular formula, C22H26O8. The theoretical exact mass of the neutral molecule is calculated from the sum of the exact masses of its constituent atoms. This theoretical value is then compared against the experimentally measured mass. The minuscule difference between these two values, typically measured in parts-per-million (ppm), provides strong evidence for the assigned molecular formula elementlabsolutions.combayer.com. The experimental isotopic pattern is also compared with the theoretical simulation to further confirm the elemental composition bayer.com.

During analysis, this compound can form various adduct ions, such as the protonated molecule [M+H]+, sodium adduct [M+Na]+, or even dimers like [2M+NH4]+. The high accuracy of HR-MS allows for the unambiguous identification of these species nih.gov.

Table 1: HR-ESI-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C22H26O8 | nih.govmedchemexpress.com |

| Theoretical Exact Mass | 418.16276778 Da | nih.gov |

| Observed Adduct Ion ([2M+NH4]+) | 854.361 m/z | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile analytical technique used for the separation, identification, and quantification of this compound in complex mixtures. The method combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS).

The LC system, often a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system, separates this compound from other components in the sample matrix. A common setup involves a C18 reversed-phase column with a gradient elution mobile phase, typically consisting of water with a small amount of acid (like formic acid) and an organic solvent such as acetonitrile.

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, usually ESI. In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to this compound (e.g., the protonated molecule [M+H]+ at m/z 419.173) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). This process of selecting a precursor ion and analyzing its fragments is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides very high specificity and sensitivity for quantification. The fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound nih.gov.

Table 2: Illustrative LC-MS/MS Parameters and Fragmentation Data for this compound

| Parameter | Setting/Value | Reference |

| LC System | ||

| Column | C18 Reversed-Phase | |

| Mobile Phase A | Water with 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile | |

| Flow Rate | 0.2-0.8 mL/min | |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Precursor Ion ([M+H]+) | 419.173 m/z | nih.gov |

| MS/MS Fragmentation | ||

| Major Product Ions (m/z) | 217.0867, 205.0877, 173.0612, 167.0733, 145.0661 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are analytical techniques that provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its structural features. Key expected absorptions include a broad band for the O-H stretching of the phenolic hydroxyl groups, C-H stretching bands for the aromatic and aliphatic parts, C=C stretching for the aromatic rings, and strong C-O stretching bands for the ether and alcohol functionalities vscht.czmasterorganicchemistry.com. The complex region from 500-1400 cm⁻¹, known as the fingerprint region, contains a unique pattern of absorptions that is characteristic of the molecule as a whole.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. The presence of conjugated π-electron systems in the two substituted benzene rings gives rise to characteristic absorption bands. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the rings utoronto.ca. For phenolic compounds like this compound, a strong π → π* transition is expected. Similar structures, like syringaldehyde, exhibit a λmax around 310 nm researchgate.net.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Functional Group / Transition | Expected Absorption Region | Reference |

| IR | O-H Stretch (Phenolic) | ~3200-3600 cm⁻¹ (broad) | vscht.czmasterorganicchemistry.com |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | vscht.cz | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | vscht.cz | |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | vscht.cz | |

| C-O Stretch (Ether, Alcohol) | ~1050-1260 cm⁻¹ | vscht.cz | |

| UV-Vis | π → π* Transition | ~280-320 nm | researchgate.net |

Computational Chemistry Approaches for Structural Confirmation and Characterization

Computational chemistry provides powerful tools that complement experimental data for the structural confirmation and characterization of this compound. These in silico methods can predict molecular properties and spectra, which can then be compared with analytical results to validate the proposed structure bayer.comelixirpublishers.com.

One of the primary applications is the generation of computed descriptors. Based on the 2D structure, algorithms can generate standard identifiers such as the IUPAC name, SMILES string, and InChIKey, which are essential for database cataloging and unambiguous identification nih.gov.

More advanced methods, such as Density Functional Theory (DFT), are used to perform geometry optimization, calculating the most stable three-dimensional conformation of the molecule nih.govaustinpublishinggroup.com. Once the optimized geometry is obtained, the same theoretical level can be used to predict various spectroscopic properties. For instance, DFT calculations can simulate the vibrational frequencies of the molecule, generating a theoretical IR spectrum. This calculated spectrum can be compared with the experimental IR spectrum to aid in the assignment of absorption bands and confirm the presence of specific functional groups elixirpublishers.com. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing theoretical λmax values that can be correlated with experimental UV-Vis data elixirpublishers.com. This comparison between calculated and experimental spectra is a robust method for verifying the structural and stereochemical assignments of complex natural products nih.gov.

Analytical Method Development and Validation for this compound Quantification

The development and validation of an analytical method are critical to ensure that the quantification of this compound is reliable, accurate, and reproducible. This process is governed by stringent guidelines, such as those from the International Conference on Harmonisation (ICH).

The goal is to create a procedure, typically using HPLC with UV or MS detection, that can accurately measure the amount of this compound in a given sample. Method development involves optimizing various parameters, such as the choice of column, mobile phase composition, flow rate, and detector settings, to achieve good separation, peak shape, and sensitivity. Once the method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose wjarr.com.

Methodological Validation Parameters (e.g., Specificity, Accuracy, Precision, Linearity, Range, Detection Limit, Quantitation Limit, Robustness)

Method validation involves assessing several key performance characteristics to prove that the analytical method is fit for purpose elementlabsolutions.comwjarr.com.

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components, such as impurities or matrix components.

Accuracy refers to the closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte.

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable accuracy, precision, and linearity.

Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99; baseline resolution from other peaks. | researchgate.net |

| Accuracy | Percent recovery of a known amount of spiked analyte. | 98-102% recovery. | researchgate.netchromatographyonline.com |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of replicate injections. | RSD ≤ 2%. | chromatographyonline.commastelf.com |

| Linearity | Correlation coefficient of the calibration curve. | R² ≥ 0.999. | researchgate.net |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay. | wjarr.comchromatographyonline.com |

| LOD/LOQ | Signal-to-Noise Ratio (S/N). | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. | |

| Robustness | Consistency of results with small changes in parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits (e.g., ≤ 2%). | chromatographyonline.com |

Reference Standard Characterization and Certification

A reference standard is a highly purified and well-characterized material that is used as a benchmark for qualitative identification and quantitative analysis jstar-research.com. The quality and purity of the this compound reference standard are paramount for achieving scientifically valid and accurate results in any assay.

The establishment of a chemical reference substance involves a comprehensive characterization process to confirm its identity and determine its purity. This is not accomplished with a single test but requires a suite of analytical techniques jstar-research.com.

Identity Confirmation: A minimum of two independent identification tests are typically used. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, while MS confirms the molecular weight and IR spectroscopy confirms functional groups jstar-research.comelement.com.

Purity Assessment: Chromatographic methods, such as HPLC or Gas Chromatography (GC), are used to determine the area percent purity and to identify and quantify any impurities jstar-research.com.

Content of Volatiles and Inorganics: The presence of residual solvents is often measured by GC, while the water content is precisely determined by Karl Fischer titration. A residue on ignition test can be performed to quantify any inorganic impurities jstar-research.com.

The results from all characterization tests are compiled into a Certificate of Analysis (CoA) . This document provides the full profile of the reference standard, including its identity, purity (often expressed as a weight % assay), and recommended storage conditions. This certified material is then used to prepare calibration solutions for quantifying this compound in routine testing who.int.

Molecular and Cellular Mechanisms of Episyringaresinol Bioactivity Preclinical Research

Antioxidative and Anti-Inflammatory Modulations

Episyringaresinol has demonstrated notable antioxidative and anti-inflammatory properties in various preclinical studies. These activities are attributed to its ability to interact with and neutralize reactive oxygen species (ROS) and to modulate inflammatory pathways.

This compound exhibits significant free radical scavenging activity, a key mechanism in its antioxidant effect. This has been evaluated using standard in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.comnih.gov In these tests, this compound effectively neutralizes these stable free radicals, indicating its capacity to donate a hydrogen atom or an electron to stabilize them.

Studies on related lignans (B1203133) and plant extracts containing this compound have consistently shown potent antioxidant activity. For instance, extracts rich in lignans, including this compound, have demonstrated high scavenging percentages against both DPPH and ABTS radicals. nih.govms-editions.cl The scavenging ability is often dose-dependent, with higher concentrations of the compound leading to increased radical neutralization. nih.gov This direct scavenging of free radicals is a fundamental pathway through which this compound helps to mitigate oxidative stress.

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

| Assay | Test Substance/Extract | Results | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | This compound-containing extracts | Significant scavenging activity | mdpi.com |

| ABTS Radical Scavenging | This compound-containing extracts | Potent scavenging ability, often outperforming standards | nih.govresearchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Extracts with this compound | Demonstrated ability to reduce Fe³⁺ to Fe²⁺ | nih.gov |

Beyond direct radical scavenging, this compound is involved in the inhibition of enzymatic pathways that generate oxidative stress. A key target in this regard is the NADPH oxidase (NOX) family of enzymes, particularly NOX4. frontiersin.orgnih.govplos.org NOX enzymes are major sources of cellular ROS, and their overactivity is implicated in various pathological conditions. mdpi.com

Preclinical research suggests that this compound can suppress the expression and/or activity of NOX4. nih.govplos.org By inhibiting NOX4, this compound reduces the production of superoxide (B77818) and subsequently other reactive oxygen species, thereby alleviating oxidative stress-induced cellular damage. nih.gov This mechanism is crucial in protecting cells from the detrimental effects of chronic oxidative conditions, such as those occurring in neurodegenerative diseases and cardiovascular complications. frontiersin.orgplos.org The inhibition of the NOX4 pathway represents a more targeted approach to controlling oxidative stress compared to general radical scavenging.

This compound also exerts anti-inflammatory effects by modulating the production of key inflammatory mediators. One of the most studied aspects is its ability to inhibit the release of nitric oxide (NO) in inflammatory conditions. nih.gov While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. researchgate.net

Studies have shown that this compound can suppress the expression of iNOS, leading to a decrease in NO production in stimulated macrophages. This effect is often mediated through the inhibition of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. By downregulating the production of NO and other pro-inflammatory molecules, this compound helps to dampen the inflammatory response.

Cell Cycle Regulation and Apoptosis Induction in Cellular Models

This compound has been investigated for its potential as an anticancer agent, with research focusing on its ability to control cancer cell proliferation and induce programmed cell death (apoptosis).

A significant mechanism of this compound's antiproliferative action is its ability to halt the cell cycle, particularly at the G1 phase. targetmol.com The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell division and tumor growth. This compound has been shown to induce G1 arrest in various cancer cell lines. nih.govbiorxiv.org

This G1 arrest is often associated with the modulation of key cell cycle regulatory proteins. Research indicates that this compound can decrease the expression of cyclins (such as cyclin D1) and cyclin-dependent kinases (CDKs) that are essential for the progression from G1 to the S phase of the cell cycle. Concurrently, it can increase the expression of CDK inhibitors. This disruption of the cell cycle machinery prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

In addition to halting cell proliferation, this compound can actively induce apoptosis in cancer cells. frontiersin.orgresearchgate.netresearchgate.net Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. By reactivating this process, this compound can lead to the elimination of malignant cells.

The induction of apoptosis by this compound involves multiple cellular pathways. It has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.net Evidence suggests that this compound can lead to the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net For instance, the activation of caspase-3 and caspase-9 has been observed in cells treated with related compounds. chemfaces.com Furthermore, this compound can influence the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, to favor cell death. frontiersin.org

Table 2: Research Findings on this compound's Impact on Cell Cycle and Apoptosis

| Cell Line | Effect | Key Molecular Targets | Reference |

|---|---|---|---|

| Human promyelocytic leukemia HL-60 | G1 arrest, Apoptosis induction | Downregulation of cyclin D1, CDK4; Upregulation of p21, p27 | targetmol.com |

| Human skin melanoma cells | Inhibition of cell proliferation | Not specified | frontiersin.org |

| Human breast cancer (MCF-7) | Apoptosis induction | Caspase-3/7 and -9 activation | researchgate.netfrontiersin.org |

| Human colon cancer (HCT-116, HT-29) | Cytotoxicity | Not specified | frontiersin.org |

Selective Cytotoxicity Profiles against Specific Cancer Cell Lines (e.g., HeLa, MCF-7, HL-60)

This compound has demonstrated selective cytotoxic effects against various cancer cell lines in preclinical studies. Research indicates that this lignan (B3055560) can inhibit the proliferation of certain cancer cells, suggesting its potential as a component in anticancer research.

Specifically, studies have reported the inhibitory effects of (+)-epi-syringaresinol on human skin cancer cells. klarity.health While detailed cytotoxic data against HeLa (cervical cancer), MCF-7 (breast cancer), and HL-60 (leukemia) cell lines for this compound itself is still emerging, related lignans and plant extracts containing this compound have shown notable activity. For instance, (+)-Syringaresinol, a closely related compound, exhibits cytoprotective activity in MCF-7 cells stressed by H2O2. biocrick.com Furthermore, extracts from plants known to contain this compound have shown cytotoxicity against MCF-7 and other cancer cell lines like NCI-H460 and SF-268. researchgate.net The cytotoxic potential of this compound is an active area of investigation, with its efficacy varying across different cancer types.

Table 1: Cytotoxic Activity of this compound and Related Compounds This table is for informational purposes and summarizes findings from preclinical research. It is not a guide for treatment.

| Compound/Extract | Cell Line | Observed Effect | Citation |

|---|---|---|---|

| (+)-Epi-syringaresinol | Human Skin Cancer Cells | Inhibitory effects | klarity.health |

| (+)-Syringaresinol | MCF-7 | Cytoprotective against H2O2 stress | biocrick.com |

| Liriodenine (from a plant also containing this compound) | MCF-7, NCI-H460, SF-268 | Moderate cytotoxicity | researchgate.net |

| Extract containing this compound | HeLa | Cytotoxic effects have been noted in extracts containing this and other lignans. | mdpi.comjetir.org |

Interplay with Cellular Signaling Pathways

This compound and its derivatives are known to modulate several key signaling pathways integral to cellular processes like growth, proliferation, and metabolism.

cAMP/PKA Pathway: The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which often involves protein kinase A (PKA), is a crucial regulator of many physiological processes. genome.jp While direct studies on this compound's effect on the cAMP/PKA pathway are limited, other bioactive compounds have been shown to exert their effects through this pathway, suggesting a potential area for future research into this compound's mechanisms. biocrick.comresearchgate.net For example, cholesterol has been shown to induce cAMP production, which in turn activates pathways leading to melanogenesis. researchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is critical in translating extracellular signals into cellular responses. Some plant extracts containing this compound have been found to inhibit the activation of the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK. mdpi.com This inhibition can contribute to anti-inflammatory and other biological effects. mdpi.comresearchgate.net Network pharmacology studies also suggest that this compound may target genes involved in the MAPK signaling pathway. researchgate.net

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. researchgate.net Phyllanthin, another natural compound, induces apoptosis through this pathway. frontiersin.org Corilagin, also found in plants containing this compound, may exert its hepatoprotective effects by inhibiting the PI3K/Akt signaling pathway. frontiersin.org Furthermore, studies on Sinomenine, found alongside this compound in Sinomenium acutum, show it enhances autophagy by inhibiting the PI3K/Akt/mTOR pathway. researchgate.net These findings suggest that this compound might also interact with this critical cellular pathway.

Epigenetic mechanisms, which include modifications to DNA and histones, can stably alter gene expression without changing the DNA sequence itself. researchgate.net These changes play a significant role in development and cellular responses to environmental signals. researchgate.net

This compound's influence on gene expression is an emerging area of research. Studies on related compounds provide some insights. For example, (+)-Syringaresinol has been found to upregulate the expression of the SIRT1 gene. biocrick.com SIRT1 is a protein involved in metabolic regulation and cellular stress responses. The ability of compounds to modulate gene expression is often linked to their epigenetic activity, which can influence a host's response to stress. plos.org The regulation of gene expression is a fundamental mechanism by which natural compounds like this compound can exert their wide-ranging biological effects. plos.orgbiosynth.com

Immunomodulatory Activities

This compound has been identified as a compound with potential immunomodulatory activities. mdpi.commagtechjournal.com Research suggests that extracts containing this compound can influence the immune system. For example, polysaccharides from Eleutherococcus senticosus, a plant containing this compound, have demonstrated significant immunomodulatory effects, including the stimulation of lymphocyte proliferation in vitro. europa.eu An n-butanol extract from Solanum lyratum, which also contains this compound, was found to exhibit antitumor activity by enhancing the immune response in tumor-bearing mice, suggesting it could act as an antitumor agent with immunomodulatory properties. magtechjournal.com These findings point toward the potential of this compound to modulate immune functions, although further research is needed to elucidate the specific mechanisms.

Bioactivity in Specialized Systems (e.g., Cardiovascular, Antidiabetic, Neuroinflammation)

Preclinical studies suggest that this compound may have beneficial effects on insulin (B600854) sensitivity and glucose metabolism, positioning it as a compound of interest in antidiabetic research. nih.govfrontiersin.org Lignan glycosides like this compound have been reported to exert antidiabetic effects by improving insulin sensitivity and reducing inflammation. frontiersin.org

Research on miracle fruit (Synsepalum dulcificum), which contains (+)-epi-syringaresinol, indicated that oral administration of its lyophilized powder delayed the onset of insulin resistance in rats. klarity.health Furthermore, a glucoside of the related compound syringaresinol (B1662434) was found to modulate lipid and glucose metabolism in HepG2 liver cells and C2C12 muscle cells. researchgate.netresearchgate.net This compound significantly increased glucose consumption in HepG2 cells and glucose uptake in C2C12 myotubes. researchgate.net When combined with insulin, it showed an even stronger effect on glucose consumption and uptake and was also found to enhance insulin sensitivity. researchgate.net These findings highlight the potential of this compound and related structures to positively influence glucose homeostasis. frontiersin.org

Table 2: Effects of this compound and Related Compounds on Glucose Metabolism This table summarizes preclinical research findings and is for informational purposes only.

| Compound/Extract | System/Cell Line | Observed Effect | Citation |

|---|---|---|---|

| This compound (lignan glycosides) | General (review) | Improved insulin sensitivity, reduced inflammation | nih.govfrontiersin.org |

| Miracle Fruit (contains (+)-epi-syringaresinol) | Rats | Delayed onset of insulin resistance | klarity.health |

| Syringaresinol-4-O-β-D-glucoside | HepG2 cells | Increased glucose consumption | researchgate.net |

| Syringaresinol-4-O-β-D-glucoside | C2C12 myotubes | Increased glucose uptake, enhanced insulin sensitivity | researchgate.netresearchgate.net |

Impact on Lipid Metabolism

Preclinical research suggests that this compound may play a role in modulating lipid and glucose metabolism. Studies using HepG2 cells, a human liver cancer cell line, and C2C12 myotubes, a mouse muscle cell line, have demonstrated its potential effects. mdpi.com While the precise mechanisms are still under investigation, these findings indicate that this compound could influence metabolic pathways in key tissues like the liver and skeletal muscle. mdpi.com The disturbances in central lipid metabolism, particularly involving fatty acids and glycerophospholipids, have been linked to the pathophysiology of certain neurological conditions. nih.gov For instance, abnormal lipid metabolism is considered to be associated with stress-related disorders. nih.gov

Neuroprotective and Anti-Neuroinflammatory Effects

This compound has demonstrated potential neuroprotective and anti-neuroinflammatory activities in preclinical models. Research suggests that its beneficial effects may be mediated through the modulation of various signaling pathways. One key mechanism is the induction of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties. europa.eu This induction is thought to occur through the activation of the NF-E2-related factor 2 (Nrf2) and p38-CREB pathways. europa.eu

In a study involving microglial cells, this compound was found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, with an IC50 value of 91.50 μM in lipopolysaccharide (LPS)-stimulated N9 microglial cells. This suggests its potential to mitigate neuroinflammation. Furthermore, this compound has been shown to suppress the production of other pro-inflammatory cytokines, such as TNF-α and IL-6. The compound's ability to reduce oxidative stress by activating the Nrf2 transcription factor further contributes to its neuroprotective profile. These findings collectively suggest that this compound could be a promising agent for addressing neuronal disorders characterized by inflammation and oxidative stress. europa.eu

Anticonvulsant Activities

Preliminary preclinical studies have indicated that this compound may possess anticonvulsant properties. In an animal model using pentylenetetrazol (PTZ) to induce seizures, a chloroform (B151607) extract fraction containing this compound 4′-O-beta-d-glucopyranose demonstrated a significant anticonvulsant effect. mdpi.comresearchgate.net This was evidenced by an increase in seizure latency time and the percentage of protection against convulsions. researchgate.net

The PTZ-induced seizure model is a common screening tool for anticonvulsant drugs, as pentylenetetrazol acts as a GABAA receptor antagonist. mdpi.com Anticonvulsant drugs can exert their effects through various mechanisms, including the facilitation of GABAergic neurotransmission, blockade of neuronal ion channels (such as voltage-gated sodium and calcium channels), or antagonism of excitatory amino acid receptors like the NMDA receptor. nih.govjuniperpublishers.com While the precise mechanism of this compound's anticonvulsant activity is not yet fully elucidated, the initial findings warrant further investigation into its potential as a treatment for epilepsy. mdpi.com

Inhibition of Drug Transport Proteins (e.g., P-glycoprotein)

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a crucial drug transport protein. mdpi.comnih.gov P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of substances out of cells, contributing to multidrug resistance in cancer and affecting the absorption and distribution of various drugs. nih.govnaturalmedicinejournal.com

In a study using adriamycin-resistant human breast cancer cells (MCF-7/ADR), which overexpress P-glycoprotein, this compound demonstrated inhibitory effects on this transporter. nih.gov This suggests that this compound could potentially be used to overcome P-gp-mediated drug resistance, enhancing the efficacy of conventional chemotherapy agents. The inhibition of P-glycoprotein by this compound highlights its potential as a chemosensitizing agent in cancer therapy. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

This compound has been investigated for its inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. scienceopen.comresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. researchgate.net Research has shown that this compound can inhibit mushroom tyrosinase activity, suggesting its potential as a skin-lightening agent in cosmetic and dermatological applications. scienceopen.com

In one study, (+)-epi-syringaresinol was among several compounds isolated from Synsepalum dulcificum that demonstrated inhibitory effects on mushroom tyrosinase. scienceopen.com The anti-pigmentary effect of related compounds like syringaresinol involves the inhibition of the expression of melanin synthesis enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2. nih.gov This suggests that this compound may act through a similar mechanism to reduce melanin production.

Table of Research Findings on this compound's Enzyme Inhibition:

| Enzyme | Source Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Tyrosinase | Mushroom | Inhibition of enzyme activity | scienceopen.com |

Structure Activity Relationship Sar Studies of Episyringaresinol and Its Derivatives

Influence of Stereochemistry on Biological Activities

Episyringaresinol belongs to the 7,7'-diaryl-7,9':7',9-dioxabicyclo[3.3.0]octane family of lignans (B1203133), which can exist as several different stereoisomers depending on the orientation of the aryl groups attached to the central furofuran skeleton. ekb.eg These aryl groups can be arranged in a di-equatorial, di-axial, or an axial-equatorial fashion, leading to different isomers. ekb.eg Research has demonstrated that this stereochemical variation significantly impacts the biological profile of these lignans.

A study investigating the anti-inflammatory properties of lignan (B3055560) stereoisomers isolated from the gum resin of Commiphora myrrha provides a clear example of this principle. ekb.eg The study compared the inhibitory action of several isomers on nitric oxide (NO) release in LPS-induced RAW 264.7 macrophages. The results showed that (+)-epi-syringaresinol exhibited significant inhibitory activity. ekb.eg In contrast, its stereoisomers, (+)-syringaresinol and (+)-dia-syringaresinol, displayed only weak activity at the same concentrations. ekb.eg This highlights the critical role of the specific spatial arrangement of the syringyl groups for potent anti-inflammatory effects.

| Compound | Stereochemistry | NO Inhibition Activity (IC50) |

|---|---|---|

| (+)-epi-Excelsin | Unspecified | 27.6 µM |

| (+)-5′-Demethoxyepiexcelsin | Unspecified | 29.5 µM |

| (+)-epi-Syringaresinol | Axial-Equatorial Aryl Groups | 31.8 µM |

| (+)-epi-Methoxypiperitol | Unspecified | > 50 µM (Weak) |

| (+)-Methoxypiperitol | Unspecified | > 50 µM (Weak) |

| (+)-dia-Syringaresinol | Di-axial Aryl Groups | > 50 µM (Weak) |

Table 1: Comparative anti-inflammatory activity of lignan stereoisomers from Commiphora myrrha. Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Furthermore, structural comparisons between this compound and its isomer syringaresinol (B1662434) have indicated that these stereochemical differences can influence ecological interactions. For instance, this compound has been noted to possess stronger antifungal activity in certain contexts. Similarly, studies on the enantiomers of syringaresinol, (+)-syringaresinol and (-)-syringaresinol, isolated from Dendrobium 'Sonia', revealed slight differences in their ability to inhibit nitric oxide production, further underscoring the importance of stereoisomerism in defining the biological activity of furofuran lignans. cjnmcpu.com

Impact of Glycosylation and Other Derivatizations on Bioactivity

The modification of a natural product's core structure through derivatization is a common strategy to enhance its therapeutic properties. In the case of this compound, both glycosylation (the attachment of a sugar) and other chemical modifications have been explored.

Glycosylation: Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often improving its solubility, stability, and bioavailability. acs.orgnih.gov Several glycosylated forms of this compound have been identified from natural sources. One such derivative is this compound-4-O-β-D-glucopyranoside, which has been isolated from plants like Salicornia europaea and the fungus Bombyx batryticatus. yourwell.nlmdpi.comresearchgate.net A study on this compound 4'-O-β-D-glucopyranoside, isolated from Alhagi sparsifolia, identified it as a potential neuroinflammatory inhibitor. medchemexpress.com This compound was shown to dramatically inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced N9 microglial cells, with an IC50 value of 91.50 μM. medchemexpress.com This demonstrates that the addition of a glucose moiety to the this compound core structure can confer specific bioactivities. Another glycoside, (+)-7-epi-Syringaresinol 4'-glucoside, has also been identified. hmdb.caub.edu

Other Derivatizations: Beyond glycosylation, other chemical modifications of this compound can also modulate its biological effects. The phenolic hydroxyl groups on the this compound molecule are common sites for substitution reactions. For example, the synthesis of pyrrole (B145914) derivatives of this compound has been reported to yield compounds with potential hepatoprotective effects. mdpi.com Additionally, oxidation and reduction reactions can produce various oxidized and dihydro derivatives, respectively, although specific bioactivity data for these this compound derivatives is limited in the current literature. The synthesis of derivatives like (+)-glaberide I 7'-ethoxy-4-O-β-D-glucopyranoside, a related furofuran lignan, shows that modifications such as ethoxylation are also possible, creating further chemical diversity for biological screening. cjnmcpu.com

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. columbiaiop.ac.in While specific pharmacophore models for this compound are not extensively detailed in the available literature, analysis of related furofuran lignans provides insight into the likely key features responsible for their bioactivity. These models are crucial for virtual screening and the rational design of new, more potent compounds. columbiaiop.ac.in

Studies on other cytotoxic furofuran lignans have led to the generation of pharmacophore models. For instance, a pharmacophore map for cytotoxic lignans from Premna odorata identified several key features essential for activity:

Hydrogen Bond Acceptors (HBA): These are typically associated with oxygen atoms, such as those in the furofuran rings or methoxy (B1213986) groups. researchgate.netmdpi.com

A Hydrogen Bond Donor (HBD): This feature is often represented by the phenolic hydroxyl groups on the aromatic rings. researchgate.net

Aromatic Rings (Aro): The two phenyl rings are critical for interaction with target proteins, likely through π-π stacking or hydrophobic interactions. researchgate.net

A Hydrophobic Group (Hyd): This feature highlights the importance of non-polar regions of the molecule for binding. researchgate.net

| Pharmacophoric Feature | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The oxygen atoms in the furofuran core and the methoxy groups. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The phenolic hydroxyl (-OH) groups on the syringyl rings. |

| Aromatic Ring (Aro) | A planar, cyclic, conjugated ring system. | The two syringyl (dimethoxyphenol) rings. |

| Hydrophobic (Hyd) | A non-polar group or region of the molecule. | The carbon skeleton, including the furofuran core and aromatic rings. |

Table 2: General pharmacophoric features identified in furofuran lignans and their likely correspondence in the this compound structure. researchgate.netmdpi.com

In silico studies on furofuran lignans from Beilschmiedia pulverulenta further support the importance of these features for predicting bioactivity and drug-likeness. researchgate.net These models often include kinase inhibition, nuclear receptor ligand activity, and enzyme inhibition as predicted pharmacological activities, which align with the observed biological effects of this compound, such as its anti-inflammatory and antioxidant properties. researchgate.net The combination of hydrogen bond donors/acceptors, aromatic rings, and defined hydrophobic regions constitutes the essential pharmacophore for the biological activity of this compound and related lignans.

Compound and PubChem CID Table

| Compound Name | PubChem CID |

| This compound | 12309694 |

| (+)-Episyringaresinol | 12309694 |

| (-)-Episyringaresinol | 6993183 |

| Syringaresinol | 160352 |

| (+)-Syringaresinol | 73620 |

| (-)-Syringaresinol | 73562 |

| (+)-dia-Syringaresinol | 44257187 |

| (+)-epi-Excelsin | 102302324 |

| (+)-5′-Demethoxyepiexcelsin | 162796191 |

| (+)-epi-Methoxypiperitol | 162796193 |

| (+)-Methoxypiperitol | 162796195 |

| This compound-4-O-β-D-glucopyranoside | 44559139 |

| (+)-Glaberide I | 101548689 |

| Nitric Oxide | 145068 |

| Lipopolysaccharide | 44145239 |

Omics Approaches in Episyringaresinol Research

Metabolomics Profiling in Episyringaresinol-Producing Organisms and Biological Systems

Metabolomics serves as a powerful tool for identifying and quantifying small molecules (metabolites) within a biological sample, offering a direct snapshot of its chemical phenotype. mdpi.com In the context of this compound research, metabolomics has been crucial for its detection and characterization in various plant species.

Widely targeted metabolomic profiling, often utilizing techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS), enables the systematic identification of hundreds of metabolites in different plant tissues. mdpi.com A notable study on black wax gourd (Benincasa hispida) successfully identified 1,020 metabolites, including a glycoside of this compound. mdpi.comnih.govnih.gov This research highlighted significant tissue-specific accumulation patterns, where this compound 4′-O-β-d-glncopyranoside was found to be most abundant in the peel. nih.gov

Table 1: Relative Abundance of this compound 4′-O-β-d-glncopyranoside in Black Wax Gourd Tissues

Source: Adapted from metabolomic analysis of black wax gourd. nih.gov

Beyond wax gourd, metabolomic studies have identified this compound and its derivatives in a variety of other plants. It has been reported as a constituent in Phyllanthus urinaria, a plant used extensively in traditional medicine. nih.gove-century.usresearchgate.net Metabolomic investigations of P. urinaria have been used to understand its protective effects against liver injury by tracking changes in endogenous biomarkers. nih.govnih.gov The compound has also been identified in Syringa pinnatifolia and miracle berry (Synsepalum dulcificum). chinbullbotany.comnih.gov Such metabolomic profiling is the foundational step that confirms the presence and distribution of this compound, paving the way for further functional studies.

Proteomics and Transcriptomics for Elucidating Mechanistic Pathways

While metabolomics identifies the presence of a compound, transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) are essential for uncovering its biological mechanism of action. researchgate.net Transcriptomics reveals how this compound may alter gene expression, while proteomics provides insight into the subsequent changes in protein levels, which are the primary effectors of cellular functions. mdpi.com

Although dedicated transcriptomic or proteomic studies focused exclusively on this compound are still emerging, research on plant extracts containing this lignan (B3055560) highlights the potential of these approaches. For instance, researchers studying Phyllanthus urinaria, which contains this compound, strongly recommend using proteomics and transcriptomics to investigate how its metabolites impact gene expression and signaling pathways in liver cells. frontiersin.org Such studies can help explain the plant's therapeutic effects in liver disease models. frontiersin.org

The general methodology involves exposing cells or organisms to this compound and then using high-throughput techniques to compare the resulting gene and protein profiles against untreated controls.

Transcriptomics (RNA-Seq) : This would identify genes that are significantly up- or down-regulated, pointing towards the biological pathways being modulated. nih.gov For example, transcriptomic analysis after treatment with a phytochemical can reveal changes in the expression of genes involved in inflammation, cell cycle, or apoptosis. frontiersin.org

Proteomics (Mass Spectrometry) : This technique quantifies thousands of proteins simultaneously, confirming whether changes in gene expression translate to changes at the protein level. mdpi.com This is a critical link, as the abundance of functional proteins ultimately determines the cellular response. bjmu.edu.cn

Bioinformatics analyses, such as molecular docking, can complement these approaches by predicting how this compound might bind to specific protein targets. researchgate.netnih.gov A bioinformatics study on endometriosis, for example, identified this compound as a potential ligand for several hub proteins involved in the disease's pathology, providing specific targets that could be validated by future proteomic experiments. researchgate.net

Integrated Multi-Omics for Comprehensive Biological Understanding

The most powerful approach for understanding the biological role of a compound like this compound is the integration of multiple omics datasets. nih.gov By combining metabolomics, transcriptomics, and proteomics, researchers can build a comprehensive model of a compound's journey from its presence in a system to its ultimate functional impact. nih.govfrontiersin.org This "multi-omics" or "panomics" approach allows for the elucidation of complex regulatory networks that would be missed by any single omics technique alone. nih.gov

An integrated workflow in this compound research would look like this:

Metabolomics identifies and quantifies this compound and its related metabolites within a plant or biological system (e.g., blood serum after administration of a plant extract). nih.gov

Transcriptomics analyzes the resulting changes in the messenger RNA (mRNA) profile of target cells, identifying which genes are activated or suppressed. nih.gov

Proteomics validates these findings at the protein level and identifies post-translational modifications, providing a more accurate picture of the functional changes occurring in the cell. mdpi.com

This integrated analysis helps to construct a complete "gene-protein-metabolite" network, revealing how this compound may trigger a cascade of molecular events. researchgate.net For example, an integrated analysis of a traditional Chinese medicine formula could link its chemical components to changes in gene expression and protein targets, ultimately connecting them to specific signaling pathways like the TNF or JAK/STAT pathways. frontiersin.org Research on Phyllanthus urinaria has already moved in this direction, with studies using metabolomics to identify biomarkers of its hepatoprotective effects and calling for the integration of proteomics and transcriptomics to fully map the molecular mechanisms. nih.govfrontiersin.org By applying such a multi-omics strategy, the scientific community can achieve a systems-level understanding of this compound's biological activities. nih.gov

Table 2: Compound Names and PubChem CIDs

Note: Different stereoisomers of the same compound may have different PubChem CIDs. The generic name often defaults to one of its isomers. Data retrieved from PubChem. nih.govuni.lucenmed.comnih.govnih.govcdutcm.edu.cnhmdb.caplantaedb.com

Future Perspectives and Research Directions for Episyringaresinol

Elucidation of Comprehensive Bioavailability and Metabolic Fate

A critical area for future research is the comprehensive understanding of episyringaresinol's journey through the body. While it is known to be a phenolic compound found in plants, detailed information on its absorption, distribution, metabolism, and excretion (ADME) is still needed. biosynth.comyok.gov.tr The biological effects of phytochemicals are intrinsically linked to their bioavailability, which is influenced by factors like the chemical structure of the compound, its interaction with the food matrix, and enzymatic digestion. yok.gov.tr

Advanced Mechanistic Investigations at the Molecular Level

To fully harness the therapeutic potential of this compound, it is imperative to delve deeper into its mechanisms of action at the molecular level.

Molecular Docking and Dynamics Simulations for Target Identification

Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting how this compound interacts with proteins in the body. researchgate.netarxiv.org These in silico techniques can help identify potential protein targets by simulating the binding affinity and interaction between this compound and various receptors. wisdomlib.orgresearchgate.net For example, molecular docking has been used to study the binding of natural compounds to targets involved in conditions like hyperlipidemia. wisdomlib.org This approach can screen numerous potential targets, saving time and resources in the early stages of drug discovery. researchgate.net Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the compound-protein complex over time. acs.orgmdpi.com

Identification of Specific Molecular Targets and Binding Interactions

Following computational predictions, experimental validation is essential to confirm the specific molecular targets of this compound. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and kinetics. Research has already pointed towards several potential pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and the modulation of pathways related to oxidative stress. For instance, some studies suggest that this compound may exert its effects by modulating the Nrf2 pathway, which is involved in antioxidant responses. Further research is needed to pinpoint the direct binding partners of this compound within these and other signaling cascades. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The effects of this compound may be enhanced when combined with other bioactive compounds. This concept of synergy, where the combined effect is greater than the sum of individual effects, is a promising area of investigation. unipa.itresearchgate.net For example, the antimicrobial activity of some plant extracts is thought to be due to the synergistic or additive effects of phenolic acids with other compounds. unipa.itresearchgate.net Future studies should explore the interactions of this compound with other phytochemicals, such as flavonoids, other lignans (B1203133), or phenolic acids, commonly found in the same plant sources. nih.govresearchgate.net Investigating these combinations could lead to the development of more potent and effective natural health products. diva-portal.org

Applications in Functional Food and Nutraceutical Development

Given its presence in edible plants and its potential health benefits, this compound is a strong candidate for use in functional foods and nutraceuticals. biosynth.commdpi.com Functional foods are those that offer health benefits beyond basic nutrition. mdpi.com The antioxidant properties of this compound make it an attractive ingredient for products aimed at mitigating oxidative stress. nih.govklarity.health